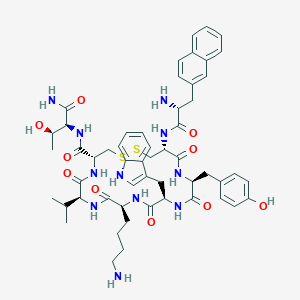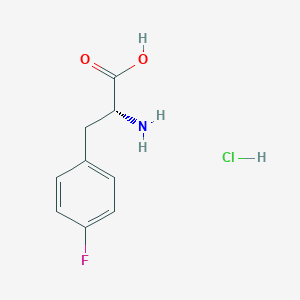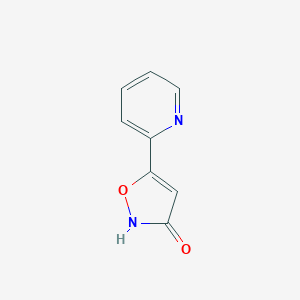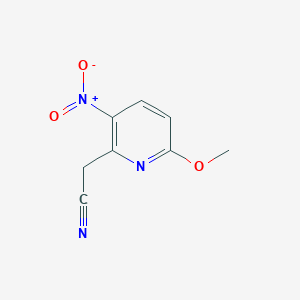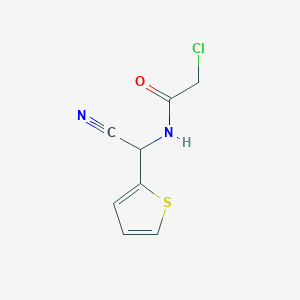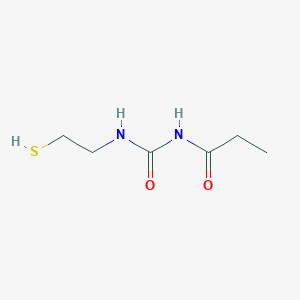
N-(2-sulfanylethylcarbamoyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanoyl-3-(2-mercaptoethyl)urea is an organic compound with the molecular formula C6H12N2O2S This compound is characterized by the presence of a propanoyl group attached to a urea moiety, which is further linked to a mercaptoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanoyl-3-(2-mercaptoethyl)urea typically involves the reaction of propanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently reacts with urea to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of 1-Propanoyl-3-(2-mercaptoethyl)urea may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
1-Propanoyl-3-(2-mercaptoethyl)urea undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
科学的研究の応用
1-Propanoyl-3-(2-mercaptoethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Propanoyl-3-(2-mercaptoethyl)urea involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can interact with enzymes and receptors, modulating biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 1-Acetyl-3-(2-mercaptoethyl)urea
- 1-Butanoyl-3-(2-mercaptoethyl)urea
- 1-Propanoyl-3-(2-mercaptoethyl)thiourea
Uniqueness
1-Propanoyl-3-(2-mercaptoethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
特性
CAS番号 |
111278-19-4 |
|---|---|
分子式 |
C6H12N2O2S |
分子量 |
176.24 g/mol |
IUPAC名 |
N-(2-sulfanylethylcarbamoyl)propanamide |
InChI |
InChI=1S/C6H12N2O2S/c1-2-5(9)8-6(10)7-3-4-11/h11H,2-4H2,1H3,(H2,7,8,9,10) |
InChIキー |
VPTXEJMUNDFZFF-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=O)NCCS |
正規SMILES |
CCC(=O)NC(=O)NCCS |
同義語 |
Propanamide, N-[[(2-mercaptoethyl)amino]carbonyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


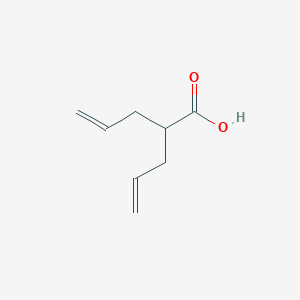
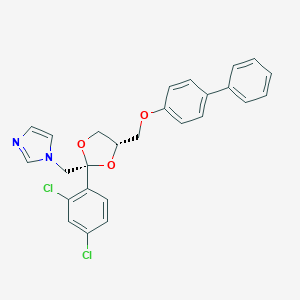
![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
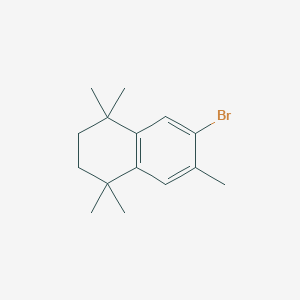

![N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide](/img/structure/B45530.png)
![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)

